1-Butyl-1H-benzimidazol-2-amin
Übersicht
Beschreibung
1-butyl-1H-benzimidazol-2-amine is a derivative of benzimidazole, a bicyclic compound consisting of the fusion of benzene and imidazole. The compound is characterized by a benzene ring fused to an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The 1-butyl substituent indicates an alkyl chain attached to the first position of the imidazole ring, making it a substituted benzimidazole with potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through several methods. One such method involves the reductive N-heterocyclization of benzylidene(2-nitroaryl)amines with carbon monoxide in the presence of selenium under basic conditions, which yields 2-aryl-1H-benzimidazoles . Another approach is the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis, which affords 1-substituted benzimidazoles . These methods demonstrate the versatility in synthesizing benzimidazole derivatives, which could be adapted to synthesize 1-butyl-1H-benzimidazol-2-amine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. In the case of 1-butyl-1H-benzimidazol-2-amine, the butyl group would be expected to introduce steric effects that could influence the compound's reactivity and physical properties. Quantum-chemical investigations of similar structures, such as 1-(anthracen-9-ylmethyl)-1H-benzimidazol-2-amine, have shown high proton affinity, suggesting that these compounds can act as proton sponges . This property is significant for understanding the behavior of 1-butyl-1H-benzimidazol-2-amine in chemical reactions and its potential applications as a pH sensor or in other chemosensor activities.
Chemical Reactions Analysis
Benzimidazole derivatives are known to participate in various chemical reactions due to their nucleophilic nitrogen atoms. For instance, alkylation reactions can be used to introduce different substituents, as seen in the synthesis of 1-(anthracen-9-ylmethyl)-1H-benzimidazol-2-amine . The reactivity of 1-butyl-1H-benzimidazol-2-amine would likely be similar, allowing for further functionalization through reactions with electrophiles or participation in coordination chemistry as ligands due to the lone pair of electrons on the nitrogen atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of the butyl group in 1-butyl-1H-benzimidazol-2-amine would affect its solubility, boiling point, and melting point compared to unsubstituted benzimidazole. The compound's basicity, influenced by the nitrogen atoms in the imidazole ring, would be an important factor in its reactivity and potential applications. Additionally, the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles in an acidic ionic liquid demonstrates the influence of the reaction medium on the synthesis of nitrogen-containing heterocycles , which could be relevant for optimizing the synthesis of 1-butyl-1H-benzimidazol-2-amine.
Wissenschaftliche Forschungsanwendungen
Organische Synthese und Pharmazeutische Chemie
N-Butyl-1H-benzimidazol dient als vielseitiger Baustein in der organischen Synthese. Forscher haben sein Potenzial als Vorläufer für verschiedene funktionalisierte Benzimidazole untersucht. Diese Derivate zeigen vielfältige biologische Aktivitäten, darunter antivirale, antimikrobielle und Antitumorwirkungen . Die strukturellen Merkmale der Verbindung machen sie zu einem attraktiven Kandidaten für die Entwicklung neuer Medikamente.
Elektrolyte für Farbstoff-sensibilisierte Solarzellen (DSSCs)
Forscher haben N-Butyl-1H-benzimidazol als Elektrolytkomponente in DSSCs untersucht. Seine Präsenz verbessert die Ladungstransferfähigkeit und führt zu einer verbesserten Leistung der Solarzelle. Der Butylsubstituent beeinflusst die elektronischen Eigenschaften und macht ihn zu einem vielversprechenden Kandidaten für eine effiziente Energieumwandlung .
Antifungal Aktivität
Verbindung 41, abgeleitet von N-Butyl-1H-benzimidazol, zeigt ein starkes antifungales Potenzial gegen Candida albicans. Darüber hinaus zeigt Verbindung 43 bemerkenswerte Aktivität gegen Aspergillus fumigatus . Diese Ergebnisse unterstreichen seine Relevanz bei der Bekämpfung von Pilzinfektionen.
Koordinationschemie und Metallkomplexe
N-Butyl-1H-benzimidazol kann stabile Komplexe mit Übergangsmetallen bilden. Diese Komplexe haben Anwendungen in der Katalyse, Sensorik und Materialwissenschaft. Forscher untersuchen ihre lumineszierenden Eigenschaften und ihr Potenzial als molekulare Sonden .
Korrosionsschutz
Die Struktur der Verbindung deutet auf ein Potenzial als Korrosionsschutzmittel für Metalle hin. Forscher untersuchen seine Wirksamkeit beim Schutz von Metalloberflächen vor Degradation in aggressiven Umgebungen. Sein Butylsubstituent kann die Adsorption verbessern und Korrosionsprozesse hemmen .
Theoretische Studien und Nicht-kovalente Wechselwirkungen
Theoretische Berechnungen mit der Dichtefunktionaltheorie (DFT) liefern Einblicke in die elektronischen Eigenschaften von N-Butyl-1H-benzimidazol. Forscher analysieren nicht-kovalente Wechselwirkungen innerhalb der Verbindung mit Hilfe von AIM-, RDG-, ELF- und LOL-topologischen Methoden. Diese Studien tragen zu unserem Verständnis seines Verhaltens und seiner Reaktivität bei .
Wirkmechanismus
Target of Action
1-Butyl-1H-benzimidazol-2-amine is a derivative of benzimidazole, a heterocyclic compound that has been found to have diverse therapeutic applications . The primary targets of benzimidazole derivatives are often enzymes or receptors involved in various biological processes . .
Mode of Action
The mode of action of benzimidazole derivatives is typically through interaction with their targets, leading to changes in the target’s function . For example, some benzimidazole derivatives have been found to inhibit certain enzymes, leading to a decrease in the production of specific biochemicals . .
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets . They may inhibit or enhance the activity of enzymes, alter the function of receptors, or interact with DNA or RNA
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity . .
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Some benzimidazole derivatives have been found to have antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory activities . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For example, benzimidazole derivatives have been found to be effective corrosion inhibitors for steels in extremely aggressive, corrosive acidic media . .
Biochemische Analyse
Biochemical Properties
1-butyl-1H-benzimidazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as those involved in DNA replication and repair, by binding to their active sites. Additionally, 1-butyl-1H-benzimidazol-2-amine can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical reactions .
Cellular Effects
The effects of 1-butyl-1H-benzimidazol-2-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-butyl-1H-benzimidazol-2-amine can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the production of key proteins involved in cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 1-butyl-1H-benzimidazol-2-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. By binding to the active sites of enzymes, 1-butyl-1H-benzimidazol-2-amine can inhibit their activity, leading to a decrease in the production of specific metabolites. Additionally, this compound can activate or inhibit receptors on the cell surface, triggering a cascade of intracellular signaling events. Changes in gene expression are also a key aspect of the molecular mechanism of 1-butyl-1H-benzimidazol-2-amine, as it can influence the transcription of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-butyl-1H-benzimidazol-2-amine have been observed to change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that 1-butyl-1H-benzimidazol-2-amine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of this compound and its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of 1-butyl-1H-benzimidazol-2-amine vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation. At high doses, 1-butyl-1H-benzimidazol-2-amine can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this threshold can lead to toxicity. These findings highlight the importance of dosage optimization in the development of 1-butyl-1H-benzimidazol-2-amine as a therapeutic agent .
Metabolic Pathways
1-butyl-1H-benzimidazol-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted. The interaction of 1-butyl-1H-benzimidazol-2-amine with these enzymes can affect metabolic flux and alter the levels of specific metabolites in the body. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of 1-butyl-1H-benzimidazol-2-amine .
Transport and Distribution
The transport and distribution of 1-butyl-1H-benzimidazol-2-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 1-butyl-1H-benzimidazol-2-amine can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 1-butyl-1H-benzimidazol-2-amine is a key determinant of its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 1-butyl-1H-benzimidazol-2-amine may be directed to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production. The subcellular localization of 1-butyl-1H-benzimidazol-2-amine is crucial for its role in regulating cellular processes and achieving its therapeutic effects .
Eigenschaften
IUPAC Name |
1-butylbenzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(14)12/h4-7H,2-3,8H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFMGSARUNSBFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378207 | |
Record name | 1-butyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91337-45-0 | |
Record name | 1-butyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.